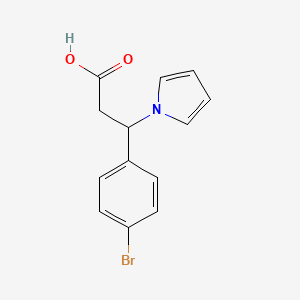

3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-3-pyrrol-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c14-11-5-3-10(4-6-11)12(9-13(16)17)15-7-1-2-8-15/h1-8,12H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDWNJHWQJLCLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C(CC(=O)O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid typically involves the following steps:

Formation of the Bromophenyl Intermediate: This can be achieved by brominating a phenyl compound using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

Coupling Reaction: The bromophenyl intermediate is then coupled with the pyrrole ring through a suitable coupling reaction, such as the Suzuki or Heck reaction.

Introduction of the Propanoic Acid Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce other functional groups within the molecule.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials, such as polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key structural and physicochemical properties of 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid with its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| 3-(4-Bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid | C₁₃H₁₂BrNO₂ | 294.15 | 4-Bromophenyl, pyrrole | High lipophilicity due to Br |

| 3-(4-Chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid | C₁₃H₁₂ClNO₂ | 249.70 | 4-Chlorophenyl, pyrrole | Smaller halogen (Cl) |

| 3-(3-Thienyl)-3-(1H-pyrrol-1-yl)propanoic acid | C₁₁H₁₁NO₂S | 221.28 | 3-Thienyl, pyrrole | Sulfur-containing aromatic |

| (2S)-3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid | C₁₀H₁₁N₃O₂ | 221.22 | Imidazole, pyrrole | Chiral center, dual heterocycles |

Key Observations:

- Aromatic Ring Variations : Replacement of bromophenyl with thienyl introduces sulfur, altering electronic properties and binding interactions in biological systems .

- Heterocycle Diversity : The imidazole-containing analog () adds hydrogen-bonding capability, which may improve target affinity in drug design .

Antioxidant Activity:

- Pyrrole derivatives with electron-donating groups (e.g., 2,5-dimethyl-1H-pyrrol-1-yl in compound 16) exhibit strong DPPH radical scavenging (61.2%), surpassing BHT (22%) .

- The bromophenyl group’s electron-withdrawing nature may reduce antioxidant efficacy compared to methyl-substituted pyrroles but could enhance stability under oxidative conditions.

Antimicrobial and Anticancer Potential:

- Pyrazole-propanoic acid hybrids with sulfamoyl or trifluoromethyl groups (e.g., 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid) show antimicrobial activity via membrane disruption .

Biological Activity

3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive understanding of its potential applications.

Chemical Structure and Properties

The molecular formula of 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is . Its structure features a bromophenyl group and a pyrrole moiety, which contribute to its unique biological profile.

Synthesis

The compound can be synthesized through various methods, including the reaction of pyrrole derivatives with brominated phenyl compounds. A notable synthesis route involves using a base-catalyzed reaction to form the desired product with high yield and purity.

Antimicrobial Activity

Research indicates that 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases.

Anticancer Properties

In cell line studies, 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has demonstrated cytotoxic effects against various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, making it a candidate for further investigation in cancer therapeutics.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. Studies suggest that it may modulate signaling pathways involved in inflammation and apoptosis, particularly through the inhibition of NF-κB signaling.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of this compound. Results showed that modifications to the bromophenyl group significantly enhanced activity against resistant bacterial strains.

- Anti-inflammatory Study : In an experimental model of rheumatoid arthritis, administration of 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid resulted in a marked reduction in joint swelling and inflammatory markers, highlighting its therapeutic potential in autoimmune conditions.

- Cancer Research : A collaborative study involving multiple institutions investigated the compound's effects on tumor growth in vivo. Mice treated with this compound showed significantly reduced tumor size compared to controls, suggesting promising anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.